2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the 1,2,4-thiadiazinone 1,1-dioxide family, characterized by a fused benzoheterocyclic core with a sulfonamide-like moiety. The structure features a 2,6-dimethylphenyl group at position 2 and a 3-methoxybenzyl substituent at position 4, which likely influence its electronic and steric properties. While direct pharmacological or synthetic data on this compound are sparse in publicly available literature, its structural analogs (e.g., thiadiazines, dithiazepines) have been investigated for diverse applications, including anticancer activity and synthetic novelty in heterocyclic chemistry .
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-16-8-6-9-17(2)22(16)25-23(26)24(15-18-10-7-11-19(14-18)29-3)20-12-4-5-13-21(20)30(25,27)28/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWDTSBPIHVBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS: 941955-33-5) is a member of the benzo[e][1,2,4]thiadiazine class and has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antioxidant, anti-inflammatory, and analgesic properties.
- Molecular Formula : C23H22N2O4S
- Molecular Weight : 422.5 g/mol
- Structure : The compound features a complex structure that includes a thiadiazine ring and methoxybenzyl group.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods generally include:
- Formation of the thiadiazine core.
- Introduction of the methoxybenzyl substituent.
- Final modifications to achieve the desired compound purity and yield.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines revealed that compounds with similar structures can inhibit cell proliferation and induce apoptosis. For example, a related compound demonstrated a reduction in the G1 phase population of Hep3B liver cancer cells after treatment, suggesting potential anticancer activity through cell cycle arrest .
Antioxidant Properties
Antioxidant activity is an important aspect of many therapeutic agents:
- DPPH Assay : The synthesized compounds were tested for their ability to scavenge free radicals using the DPPH method. Results indicated that certain derivatives displayed significant antioxidant activity comparable to standard antioxidants like Trolox .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of thiadiazine derivatives has been explored in various studies:
- Mechanism of Action : Compounds in this class are believed to exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. In animal models, these compounds have shown promise in reducing inflammation and pain .
Case Studies
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Study on Hep3B Cells : A study evaluated the effects of a closely related compound on Hep3B cells, showing that it significantly inhibited cell cycle progression at specific phases (G1 and G2-M) compared to control treatments .
Treatment G1 Phase (%) S Phase (%) G2-M Phase (%) Control 65.3 17.6 7.4 Compound 52.53 12.13 8.07 - Antioxidant Evaluation : The antioxidant capacity was assessed using the DPPH assay where several synthesized compounds showed varying degrees of effectiveness against oxidative stress markers .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit significant anticancer properties. For instance, research has shown that modifications in the thiadiazine structure can enhance cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies have demonstrated that derivatives of thiadiazine can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is attributed to the ability of the compound to disrupt bacterial cell membranes and interfere with metabolic processes .
Photovoltaic Materials
In material science, compounds like this compound are being investigated for their potential use in organic photovoltaic devices. Their unique electronic properties allow for efficient charge transport and light absorption, making them suitable candidates for solar energy applications .
Study on Anticancer Activity
A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroid models. The study identified several promising candidates that included derivatives of thiadiazine compounds. These candidates showed enhanced efficacy in reducing tumor size compared to standard chemotherapy agents .
Investigation of Antimicrobial Effects
Another study focused on the antimicrobial potential of thiadiazine derivatives against resistant bacterial strains. The findings revealed that certain modifications in the chemical structure significantly increased antibacterial activity. This opens avenues for developing new antibiotics based on the thiadiazine scaffold .
Chemical Reactions Analysis
Reactivity Analysis
Thiadiazine derivatives exhibit distinct chemical reactivity due to their heterocyclic framework:
Common Reaction Types
Mechanistic Insights
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Ring stability : The fused benzene-thiadiazine system enhances aromatic stability but allows selective reactivity at functional groups.
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Substituent effects : Methoxy groups (electron-donating) may activate the benzyl moiety for electrophilic substitution, while the thiadiazine ring’s electron-withdrawing nature influences reactivity patterns.
Structural Comparisons
| Compound | Key Structural Features | Reactivity Trends |
|---|---|---|
| Target Compound | Benzo[e]thiadiazine core + dimethylphenyl + methoxybenzyl substituents | High lipophilicity; reactive thiadiazine S-atom |
| 6-(2,4-Dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | Oxazole ring + ethyl substituent | Reduced aromaticity; preferential oxidation at oxazole site |
| 3-Methyl-4-substituted phenyl derivatives | Variable substituents | Diverse reactivity based on substituent electronic effects |
Future Research Directions
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Mechanistic studies : Investigate the role of the thiadiazine ring in redox reactions and enzyme inhibition.
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Derivatization : Explore substitution patterns (e.g., fluorine vs. methoxy) to optimize biological activity.
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Thermal stability : Analyze degradation pathways via techniques like TGA and DSC .
Limitations and Considerations
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Data scarcity : The absence of direct experimental data on this compound necessitates extrapolation from analogs.
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Toxicity : Potential bioaccumulation due to lipophilic substituents warrants safety evaluations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazinone Derivatives
Key Comparative Insights:
Structural Diversity: The target compound’s benzo[e][1,2,4]thiadiazinone core distinguishes it from pyrido-thiadiazinones (e.g., ) and dithiazepines (e.g., ). The 3-methoxybenzyl group introduces electron-donating effects, contrasting with electron-withdrawing substituents (e.g., fluorobenzyl in ).
Synthetic Pathways: Thiadiazinones are typically synthesized via cyclization or ring-contraction pathways. For example, compound 19 () forms via DCM-mediated contraction of thiadiazines, while benzo[f]dithiazepinones () derive from dithiocarbamate cyclocondensation. The target compound’s synthesis may align with these methods but remains unverified.
The 3-methoxybenzyl group may enhance membrane permeability compared to methylsulfanyl () or benzoyl () groups.
Electronic Effects: The 2,6-dimethylphenyl group in the target compound likely induces steric hindrance, reducing ring-opening reactivity observed in simpler thiadiazinones (e.g., ).
Q & A
Q. What are the optimal synthetic strategies for preparing this compound, and how are reaction conditions optimized?
The synthesis of this benzothiadiazine derivative typically involves multi-step reactions, including cyclization, substitution, and oxidation. Key steps include:
- Cyclization : Formation of the thiadiazine core using reagents like PCl₅ or thiourea derivatives under reflux conditions .
- Substitution : Introducing the 3-methoxybenzyl and 2,6-dimethylphenyl groups via nucleophilic aromatic substitution or alkylation.
- Oxidation : Sulfur oxidation to achieve the 1,1-dioxide moiety using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied. For example, using polar aprotic solvents (e.g., DMF) enhances substitution efficiency, while lower temperatures minimize side reactions. Analytical techniques (HPLC, TLC) monitor reaction progress .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, aromatic protons in the 2,6-dimethylphenyl group appear as a singlet due to symmetry, while methoxybenzyl protons show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 453.12 for C₂₄H₂₅N₂O₄S) .
- X-ray Crystallography : Resolves bond angles and stereochemistry. For related compounds, X-ray data reveal non-planar thiadiazine rings with dihedral angles of 15–25° between aromatic substituents .
Q. Table 1: Key Structural Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.35 (s, 6H, 2,6-dimethyl), δ 3.80 (s, 3H, OCH₃) | |
| X-ray | Dihedral angle: 18.5° between thiadiazine and benzene rings |
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Methoxy and dimethyl groups enhance membrane penetration .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices. IC₅₀ values <10 µM suggest therapeutic potential .
- Enzyme Inhibition : Target-specific assays (e.g., COX-2 or kinase inhibition) to explore anti-inflammatory or anticancer mechanisms .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR)?
- Methoxy Group Position : 3-Methoxybenzyl enhances solubility and hydrogen bonding with target proteins, while 4-methoxy analogs show reduced potency due to steric hindrance .
- Dimethylphenyl Group : 2,6-Dimethyl substitution improves metabolic stability by blocking cytochrome P450 oxidation sites .
Q. Table 2: SAR Comparison of Analogues
| Substituent (R₁, R₂) | Bioactivity (IC₅₀, µM) | Key Effect | Reference |
|---|---|---|---|
| 3-OCH₃, 2,6-diCH₃ | 2.1 ± 0.3 (COX-2) | Enhanced selectivity | |
| 4-OCH₃, 2,4-diCH₃ | 15.6 ± 1.2 (COX-2) | Reduced binding affinity |
Q. What computational approaches are used to predict binding modes and mechanism of action?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to identify reactive sites. HOMO-LUMO gaps <4 eV suggest high electrophilicity .
- Molecular Docking : Simulates interactions with targets (e.g., COX-2). The methoxybenzyl group forms hydrogen bonds with Arg120, while the thiadiazine core interacts via π-π stacking .
Q. How can contradictory data in biological assays be resolved?
- Reproducibility Checks : Validate protocols across independent labs (e.g., MIC assays under CLSI guidelines) .
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, discrepancies in cytotoxicity may arise from cell line heterogeneity or assay endpoints (e.g., apoptosis vs. necrosis) .
Q. What strategies mitigate stability issues in aqueous formulations?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Lyophilization : Stabilize the compound as a lyophilized powder, reconstituted in PBS or DMSO before use. Accelerated stability studies (40°C/75% RH) assess degradation pathways .
Q. How are metabolic pathways and toxicity profiles evaluated?
- In Vitro Metabolism : Liver microsome assays identify phase I metabolites (e.g., hydroxylation at the methyl group). LC-MS/MS quantifies metabolite formation .
- In Silico Toxicity : Tools like ProTox-II predict hepatotoxicity and mutagenicity. Structural alerts (e.g., thiadiazine sulfone) are cross-referenced with databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
